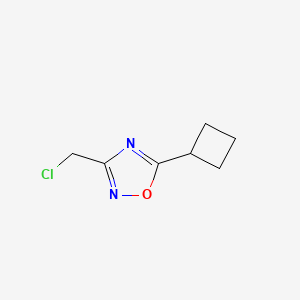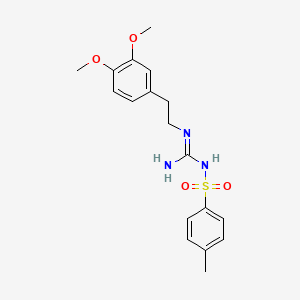![molecular formula C8H8N4O B2962556 Imidazo[1,2-a]pyridine-8-carbohydrazide CAS No. 1092346-49-0](/img/structure/B2962556.png)
Imidazo[1,2-a]pyridine-8-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
Imidazo[1,2-a]pyridine-8-carbohydrazide can be synthesized from easily available chemicals . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A mixture of imidazo[1,2-a]pyridine-2-carbohydrazide, propargyl bromide, and K2CO3 in DMF was stirred at room temperature for 72 hours .
Molecular Structure Analysis
The molecular weight of this compound is 176.18 . The InChI code is 1S/C8H8N4O/c9-11-8(13)6-2-1-4-12-5-3-10-7(6)12/h1-5H,9H2,(H,11,13) .
Chemical Reactions Analysis
The reaction outcome of this compound is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Imidazo[1,2-a]pyridine, with its bridgehead nitrogen atom, is increasingly interesting in medicinal chemistry. Recent research highlights its pharmacological properties, focusing on enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
Therapeutic Applications
This compound is known for its broad range of applications in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities. It's part of various marketed preparations like zolimidine, zolpidem, and alpidem (Deep et al., 2016).
Antimycobacterial Properties
Imidazo[1,2-a]pyridine-8-carboxamides, specifically, have shown promise as novel antimycobacterial leads. These inhibitors are selective for Mycobacterium tuberculosis, with no activity against other gram-positive or gram-negative pathogens (Ramachandran et al., 2013).
Synthetic Methodologies
Advancements in the synthesis of imidazo[1,2-a]pyridines using inexpensive catalysts and mild conditions have been significant. The creation of functionalized imidazo[1,2-a]pyridine derivatives is crucial for enhancing biological activity (Ravi & Adimurthy, 2017).
Anticandidal Activity
Imidazo[1,2-a]pyridine derivatives have been evaluated for their anticandidal activities against various Candida species. The synthesis of these derivatives involves the reaction of imidazo[1,2-a]pyridine-2-carboxylic acid hydrazides with benzaldehydes (Kaplancıklı et al., 2008).
Antitumor Therapy
Imidazo[1,2-a]pyridine has shown significant biologically active properties, particularly in anticancer activities. Various analogues have been used as lead molecules in clinical trials for novel anticancer agents (Goel et al., 2016).
Green Synthesis Strategies
Challenges in green chemistry have been addressed through cascade reactions and C-H functionalizations, aiming for maximum atom economy and functional group diversity in the synthesis of imidazo[1,2-a]pyridine derivatives (Yu et al., 2018).
Antimicrobial Activity
Imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives have been synthesized and examined for their antimicrobial activity, highlighting another aspect of their therapeutic potential (Turan-Zitouni et al., 2001).
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridine-8-carbohydrazide derivatives have been designed and evaluated for cytotoxic activity . The most potent compound was found to target PDGFRA (Platelet-derived growth factor receptor A), a cell surface tyrosine kinase receptor for members of the platelet-derived growth factor family . These receptors play a role in the regulation of cell proliferation, differentiation, and angiogenesis, which are critical for cancer development and progression .
Mode of Action
The interaction of this compound with its target PDGFRA was investigated in silico . Molecular docking and molecular dynamic studies demonstrated key residues, Lys627 and Asp836 , interacting with the active compound . This interaction inhibits the activity of PDGFRA, thereby exerting its cytotoxic effect .
Biochemical Pathways
The inhibition of PDGFRA affects the downstream signaling pathways involved in cell proliferation and survival . This includes the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival, and the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle progression . The inhibition of these pathways leads to the arrest of cell growth and induction of apoptosis .
Result of Action
This compound has shown significant cytotoxic potential . For instance, one of the derivatives increased the number of MCF-7 (a breast cancer cell line) cells in the G0/G1 phase of the cell cycle, indicating cell cycle arrest . It also induced apoptosis in these cells, as revealed by Hoechst 33,258 staining .
Safety and Hazards
Imidazo[1,2-a]pyridine-8-carbohydrazide is associated with certain hazards. The safety information includes pictograms GHS07, signal word warning, and hazard statements H302, H312, H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Biochemische Analyse
Biochemical Properties
Imidazo[1,2-a]pyridine-8-carbohydrazide interacts with various biomolecules in biochemical reactions. For instance, it has been found to be effective against colon cancer cell lines . The compound’s interactions with enzymes, proteins, and other biomolecules are largely due to its unique structural properties .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For example, it has been found to inhibit the growth of B. bovis, B. bigemina, B. caballi, and T. equi in a dose-dependent manner . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with key residues Lys627 and Asp836 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, it has been found to have a long-lasting inhibitory effect on bovine Babesia parasites in vitro growth up to 4 days after treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in an acute TB mouse model, 90%, 99%, and 99.9% reduction of bacterial load were observed when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of a similar compound, respectively, after 4 weeks of treatment .
Eigenschaften
IUPAC Name |
imidazo[1,2-a]pyridine-8-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8(13)6-2-1-4-12-5-3-10-7(6)12/h1-5H,9H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXYAEDXRKSPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2962474.png)
![5-hydroxy-7-keto-N-(3,3,5-trimethylcyclohexyl)thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2962477.png)
![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2962478.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2962481.png)


![N-[2-(Benzotriazol-1-yl)ethyl]-2-chloroacetamide](/img/structure/B2962485.png)


![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-carboxamide](/img/structure/B2962491.png)
![1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-pentan-3-ylurea](/img/structure/B2962492.png)

![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2962494.png)